molecular formula C11H13BrO4S B7772948 Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate CAS No. 14223-25-7

Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate

Cat. No.: B7772948
CAS No.: 14223-25-7
M. Wt: 321.19 g/mol
InChI Key: QMYJBBSLEOXIGT-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate is an organic compound with the molecular formula C11H13BrO4S. It is a derivative of propanoic acid, featuring a bromophenyl group and a sulfonyl group attached to the propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(4-bromophenyl)sulfonyl]propanoate typically involves the esterification of 3-[(4-bromophenyl)sulfonyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether

Major Products:

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Corresponding alcohols

Scientific Research Applications

Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[(4-bromophenyl)sulfonyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 3-(4-chlorophenyl)sulfonylpropanoate
  • Ethyl 3-(4-fluorophenyl)sulfonylpropanoate
  • Ethyl 3-(4-methylphenyl)sulfonylpropanoate

Comparison: Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs .

Properties

IUPAC Name

ethyl 3-(4-bromophenyl)sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYJBBSLEOXIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263954
Record name Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14223-25-7
Record name Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14223-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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